N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Overview
Description
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide, commonly known as DBFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DBFPB is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation, inflammation, and thermoregulation.
Mechanism of Action
DBFPB acts as a selective and potent antagonist of the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide ion channel, which is involved in pain sensation, inflammation, and thermoregulation. N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When activated, N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide allows the influx of calcium ions into the cell, leading to depolarization and the generation of action potentials. DBFPB binds to a specific site on the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel and prevents its activation by various stimuli, thereby reducing pain sensation, inflammation, and thermoregulation.
Biochemical and Physiological Effects:
DBFPB has been shown to have significant biochemical and physiological effects in various experimental models. In vitro studies have shown that DBFPB can inhibit the activation of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide by various stimuli, including capsaicin, heat, and protons. In vivo studies have shown that DBFPB can reduce pain sensation, inflammation, and thermoregulation in various experimental models, including inflammatory pain, neuropathic pain, and hyperthermia. DBFPB has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
DBFPB has several advantages and limitations for lab experiments. One of the advantages of DBFPB is its high selectivity and potency for the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel, which allows for precise modulation of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide activity in experimental models. Another advantage of DBFPB is its stability and solubility in various solvents, which allows for easy preparation of experimental solutions. However, one of the limitations of DBFPB is its relatively high cost compared to other N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists, which may limit its use in large-scale experiments. Another limitation of DBFPB is its potential off-target effects, which may interfere with the interpretation of experimental results.
Future Directions
DBFPB has several potential future directions for research. One future direction is the development of novel N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists based on the structure of DBFPB, which may have improved selectivity and potency for the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel. Another future direction is the investigation of the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Another future direction is the development of novel drug delivery systems for DBFPB, which may improve its pharmacokinetic properties and therapeutic efficacy. Overall, DBFPB has significant potential for future research in various scientific fields.
Scientific Research Applications
DBFPB has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DBFPB has been used as a lead compound for the development of novel N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists that can be used for the treatment of pain and inflammation. In pharmacology, DBFPB has been used to study the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in various physiological and pathological processes, including thermoregulation, nociception, and inflammation. In neuroscience, DBFPB has been used to study the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N-(4,5-dibromo-1H-pyrazol-3-yl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2FN3O/c11-7-8(12)15-16-9(7)14-10(17)5-3-1-2-4-6(5)13/h1-4H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTWNJQXTADBHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=C2Br)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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